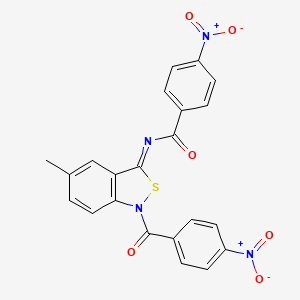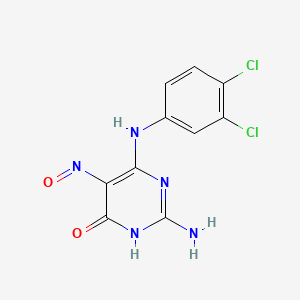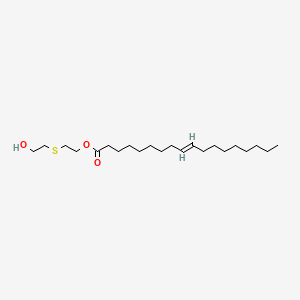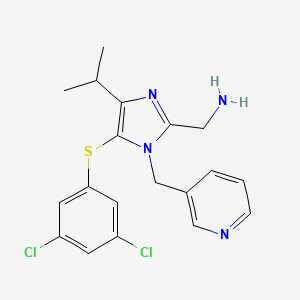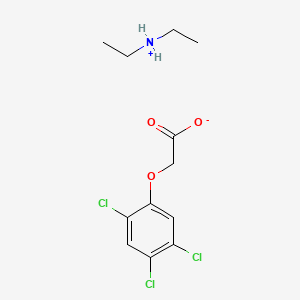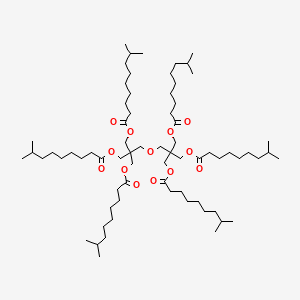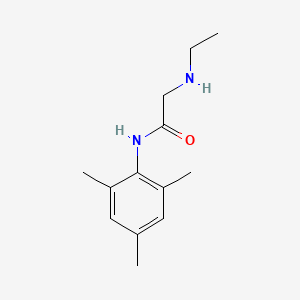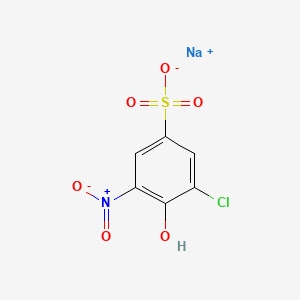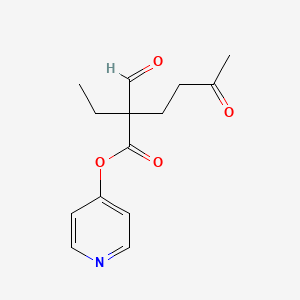
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate is an organic compound with the molecular formula C17H30O4. It is a derivative of diethyl malonate, where the malonate ester is substituted with a 2-(2,2,3-trimethylcyclopentyl)ethyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. The general procedure includes the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the enolate ion.
Alkylation: The enolate ion is then reacted with 2-(2,2,3-trimethylcyclopentyl)ethyl bromide under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide or potassium tert-butoxide for enolate formation.
Alkyl Halides: 2-(2,2,3-trimethylcyclopentyl)ethyl bromide for alkylation.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Substituted Malonates: Products of alkylation reactions.
Carboxylic Acids: Products of hydrolysis and decarboxylation reactions.
Aplicaciones Científicas De Investigación
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Intermediate in the synthesis of medicinal compounds.
Agriculture: Precursor for the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate involves its reactivity as an ester and its ability to form enolate ions. The enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: The parent compound, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl Acetoacetate: A related compound with a similar structure and reactivity.
Uniqueness
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate is unique due to the presence of the 2-(2,2,3-trimethylcyclopentyl)ethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds.
Propiedades
Número CAS |
85187-21-9 |
|---|---|
Fórmula molecular |
C17H30O4 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
diethyl 2-[2-(2,2,3-trimethylcyclopentyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H30O4/c1-6-20-15(18)14(16(19)21-7-2)11-10-13-9-8-12(3)17(13,4)5/h12-14H,6-11H2,1-5H3 |
Clave InChI |
UVELSJAJXCLTED-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC1CCC(C1(C)C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


